molecular formula C19H24ClN5O3 B2627218 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1448071-67-7

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2627218
CAS RN: 1448071-67-7
M. Wt: 405.88
InChI Key: RVNKFZTVNPGRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C19H24ClN5O3 and its molecular weight is 405.88. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound, due to its complex structure, is part of a class of chemicals that have been synthesized and characterized for various research applications. For example, the synthesis and characterization of stable betainic pyrimidinaminides have been explored, highlighting the importance of electronic or kinetic stabilization effects determined by substitution patterns or reaction conditions. These studies contribute to the broader understanding of the chemical properties and potential applications of such compounds in scientific research (Schmidt, 2002).

Potential for Anticancer Agents

Another significant area of application is in the development of anticancer agents. Diaryl ureas, which include structures similar to the compound , have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant antiproliferative effects, underscoring their potential as new anticancer agents. Such research is pivotal for identifying new therapeutic options for cancer treatment (Jian Feng et al., 2020).

Applications in Herbicide Development

The compound's structure is also related to those used in the development of herbicides. Research into the degradation of similar sulfonylurea herbicides in soil, for example, provides insights into their environmental fate and potential impact. Understanding the degradation pathways and half-lives of these compounds in various environmental conditions is crucial for developing more effective and environmentally friendly agricultural chemicals (Morrica et al., 2001).

Exploration of Allosteric Modulation

Additionally, compounds with a similar structure have been investigated for their role as allosteric modulators of the cannabinoid CB1 receptor. These studies highlight the potential of such compounds to influence receptor modulation, offering new avenues for research into neurological disorders and potential therapeutic applications (Wang et al., 2011).

properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3/c1-11-17(12(2)22-18(21-11)25-7-5-6-8-25)24-19(26)23-14-9-13(20)15(27-3)10-16(14)28-4/h9-10H,5-8H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNKFZTVNPGRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.